4,4-cyclohexylidene bisphenol

Description

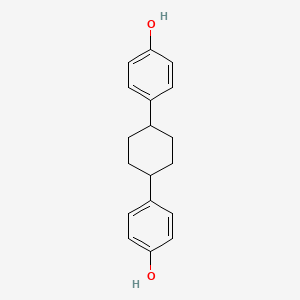

4,4'-Cyclohexylidene bisphenol, also known by the common synonym Bisphenol Z (BPZ), is an organic compound that has garnered significant interest in the field of chemical research. nih.govbiocrick.com Structurally, it is a diarylmethane characterized by two phenol (B47542) groups linked by a central cyclohexylidene bridge. nih.govchemblink.com This bisphenol serves as a crucial monomer and intermediate in the synthesis of a variety of polymer materials. guidechem.com

Table 1: Chemical Identifiers for 4,4'-Cyclohexylidene Bisphenol

| Identifier | Value |

|---|---|

| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol nih.gov |

| CAS Number | 843-55-0 sigmaaldrich.com |

| Molecular Formula | C18H20O2 chemicalbook.com |

| Molecular Weight | 268.35 g/mol sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-[4-(4-hydroxyphenyl)cyclohexyl]phenol |

InChI |

InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2 |

InChI Key |

WZCQOMUGRAWORP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Process Optimization for 4,4 Cyclohexylidene Bisphenol

Acid-Catalyzed Condensation Routes

The industrial production of 4,4-cyclohexylidene bisphenol, also known as Bisphenol Z (BPZ), predominantly relies on the acid-catalyzed condensation of phenol (B47542) with cyclohexanone (B45756). This electrophilic aromatic substitution reaction is a cornerstone of its synthesis, providing a direct pathway to this crucial monomer. researchgate.net

Conventional Reaction Pathways (Phenol with Cyclohexanone)

The fundamental and most conventional method for synthesizing this compound involves the direct reaction of phenol and cyclohexanone. asianpubs.org In a typical laboratory-scale synthesis, cyclohexanone is saturated with dry hydrogen chloride (HCl) gas. asianpubs.orgasianpubs.org Subsequently, phenol is added to the mixture. asianpubs.orgasianpubs.org The reaction vessel is then kept in an atmosphere of dry HCl gas for an extended period, often up to two days, to facilitate the condensation reaction. asianpubs.orgasianpubs.org The resulting product, a white solid, is then isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and purification through recrystallization from a suitable solvent like toluene. asianpubs.org

This reaction can be represented by the following simplified chemical equation:

Cyclohexanone + 2 Phenol (in the presence of an acid catalyst) → 4,4'-Cyclohexylidenebisphenol + Water

An alternative approach within this conventional framework involves using a mixture of hydrochloric acid and acetic acid as the catalyst system. core.ac.uk The reaction is carried out at a moderately elevated temperature for several hours to drive the condensation. core.ac.uk

Role of Acidic Catalysts in Yield and Selectivity

The choice and concentration of the acidic catalyst are critical factors that significantly influence the yield and selectivity of the this compound synthesis. Strong acids are essential to protonate the carbonyl oxygen of cyclohexanone, thereby activating it for electrophilic attack by the electron-rich phenol rings.

Commonly employed acid catalysts include:

Hydrogen Chloride (HCl): Dry HCl gas is a frequently used catalyst that promotes the reaction with good efficiency. asianpubs.orgasianpubs.orgguidechem.com Using gaseous HCl can minimize the presence of water, which can negatively impact the reaction equilibrium. guidechem.com

Sulfuric Acid (H₂SO₄): While effective in promoting the condensation, the sulfuric acid method is an older process. guidechem.com It is often associated with a higher number of side reactions and the formation of numerous impurities, which complicates the purification process and can affect the final product's quality. guidechem.com The corrosive nature of sulfuric acid and the challenges in recycling the waste acid have led to its gradual replacement by other catalysts. guidechem.com

Hydrochloric Acid (aqueous): Concentrated hydrochloric acid is also utilized. guidechem.com However, the water present in aqueous HCl can hinder the reaction's progress, sometimes necessitating the use of a dehydrating agent like calcium chloride. guidechem.com

The catalyst's role extends beyond simply initiating the reaction. It also influences the isomeric purity of the final product. The primary desired product is the p,p' isomer (4,4'-cyclohexylidene bisphenol), where both phenol groups are attached at the para position relative to the hydroxyl group. However, side reactions can lead to the formation of other isomers, such as the o,p' isomer. The selectivity towards the desired p,p' isomer is a key performance indicator for the catalytic system.

Process Parameters and Their Chemical Influence

Optimizing process parameters is crucial for maximizing the yield and purity of this compound while minimizing side product formation. Key parameters include:

Temperature: The reaction temperature affects the rate of condensation. While some methods are conducted at room temperature over an extended period asianpubs.orgasianpubs.org, others utilize elevated temperatures (e.g., 50-55°C or 80-100°C) to accelerate the reaction. core.ac.uk However, excessively high temperatures can promote the formation of undesired byproducts.

Molar Ratio of Reactants: The stoichiometry of phenol to cyclohexanone is a critical parameter. An excess of phenol is typically used to drive the reaction towards the formation of the bisphenol and to minimize the self-condensation of cyclohexanone or the formation of mono-phenol adducts. juniperpublishers.com

Reaction Time: The duration of the reaction is adjusted to ensure maximum conversion of the reactants. This can range from a few hours to several days, depending on the catalyst and temperature used. asianpubs.orgasianpubs.orgcore.ac.uk

Solvent: While some syntheses are performed without a solvent, others employ solvents like toluene. guidechem.com The solvent can help to control the reaction temperature and facilitate the handling of the reaction mixture.

Catalyst Concentration: The amount of acid catalyst used must be carefully controlled. Sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive amounts can lead to increased side reactions and corrosion issues. guidechem.com

| Parameter | Influence on Synthesis | Typical Range/Condition |

| Catalyst | Influences reaction rate, yield, and selectivity. guidechem.com | Dry HCl gas, H₂SO₄, HCl/CH₃COOH mixture. asianpubs.orgcore.ac.ukguidechem.com |

| Temperature | Affects reaction kinetics and byproduct formation. core.ac.uk | Room temperature to 100°C. asianpubs.orgasianpubs.org |

| Reactant Ratio | An excess of phenol favors bisphenol formation. juniperpublishers.com | Phenol:Cyclohexanone > 2:1. |

| Reaction Time | Determines the extent of reactant conversion. | Several hours to multiple days. asianpubs.orgcore.ac.uk |

Novel and Green Chemistry Approaches in Synthesis

In response to the environmental and efficiency drawbacks of conventional acid catalysts, research has focused on developing more sustainable and effective synthetic routes. Heterogeneous catalysts, particularly zeolites, have emerged as promising alternatives.

Zeolite-Catalyzed Syntheses

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them highly effective and shape-selective catalysts. espublisher.com Their use in bisphenol synthesis offers several advantages, including easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. google.com

Beta zeolite, a large-pore zeolite, has shown significant promise in the synthesis of bisphenols, including 4,4'-cyclohexylidene bisphenol (referred to as bisphenol Z in some literature). google.com Its three-dimensional pore structure allows for the diffusion of the relatively bulky reactant and product molecules. espublisher.com The acidic form of beta zeolite (H-Beta) is particularly effective for this condensation reaction. google.com

Isomorphic Substitution:

A key strategy to enhance the catalytic properties of beta zeolite is isomorphic substitution. This involves replacing some of the aluminum (Al³⁺) or silicon (Si⁴⁺) atoms in the zeolite framework with other metal ions without changing the crystal structure. espublisher.comresearchgate.net

Substitution of Aluminum: The partial or total isomorphic substitution of aluminum with elements like boron (B), iron (Fe), or gallium (Ga) can modify the acidity and catalytic performance of the beta zeolite. google.comgoogle.com For instance, the substitution of aluminum with boron can affect the concentration and strength of the acid sites. researchgate.net Studies have shown that [Al, B]-Beta zeolites, containing both aluminum and boron in the framework, can exhibit larger specific surface areas and a high concentration of Lewis acidic sites. researchgate.net

Impact on Acidity: The replacement of Si⁴⁺ with a trivalent cation like Al³⁺ creates a net negative charge in the framework, which is balanced by a proton (H⁺), giving rise to Brønsted acidity. espublisher.com The strength and density of these acid sites are crucial for the catalytic activity and can be tuned by the Si/Al ratio and through isomorphic substitution. espublisher.com

The use of isomorphously substituted beta zeolites can lead to improved yields and better selectivity compared to conventional catalysts. google.com Furthermore, these solid acid catalysts can be regenerated, for example, by heat treatment, which aligns with the principles of green chemistry. google.com

| Catalyst Type | Key Features | Advantages in Synthesis |

| Beta Zeolite (H-Beta) | Strong Brønsted acidity, large pore structure. espublisher.comgoogle.com | High activity, reusability, reduced corrosion. google.com |

| Isomorphously Substituted Beta Zeolite (e.g., with B, Fe, Ga) | Modified acidity and surface properties. google.comresearchgate.net | Potentially higher yield and selectivity. google.com |

Surfactant-Assisted Condensation

Surfactant-assisted synthesis has emerged as a promising method to improve the efficiency of bisphenol production. Surfactants can influence the reaction environment, leading to better dispersion of reactants and potentially higher yields and purity. researchgate.netnih.gov

One notable approach involves the use of cetyltrimethylammonium chloride in conjunction with 3-mercaptopropionic acid as a catalyst system. researchgate.net This method has been reported to produce 4,4'-cyclohexylidenebisphenol in extremely high purity and yields. researchgate.net The surfactant is believed to facilitate the interaction between the reactants, promoting the condensation reaction. researchgate.netnih.gov Research has also explored the use of other surfactants, such as dodecyltrimethylammonium (B156365) bromide (DTAB), in multiphase solvent systems to control the nucleation and growth of the product crystals. nih.gov

Mercaptopropionic Acid as Catalyst/Co-catalyst

3-Mercaptopropionic acid (3-MPA) plays a significant role as both a catalyst and a co-catalyst in the synthesis of bisphenols, including 4,4'-cyclohexylidenebisphenol. mdpi.comacs.orgrsc.org It is often used in conjunction with a primary acid catalyst, such as a strong inorganic acid or an acidic ion-exchange resin. acs.orgrsc.org

The mechanism of action for 3-MPA involves the formation of a hemimercaptoketal intermediate by reacting with the ketone. mexeo.pl This is followed by protonation and dehydration to form a more stable carbocation, which then reacts with phenol to yield the bisphenol product, regenerating the thiol in the process. mexeo.pl

A synergistic catalytic system composed of ZnCl2 and 3-mercaptopropionic acid has been developed, offering a strong inorganic acid-free alternative for bisphenol synthesis. acs.orgfigshare.com This system operates through a Lewis–Brønsted acid mechanism where the Zn2+ activates the carbonyl group of the ketone, facilitating protonation by the Brønsted acid (3-MPA). acs.org This method has demonstrated high selectivity for the desired bisphenol product. acs.org

| Catalyst System | Reactants | Conditions | Selectivity/Yield | Reference |

| ZnCl2 and 3-mercaptopropionic acid | Ketones and Phenols/Phenoxyethanol | 110 °C, 2 h | Up to 96.4% selectivity | acs.org |

| Strong acidic cation exchange resin and 3-mercaptopropionic acid | 9-fluorenone and Phenol | 100 °C, 10 h | 84.2% - 86.7% yield | rsc.org |

| Cetyltrimethylammonium chloride and 3-mercaptopropionic acid | Substituted phenols and cyclic ketones | Not specified | High purity and yields | researchgate.net |

Purification and Isolation Techniques for Synthetic Products

The purification of 4,4'-cyclohexylidenebisphenol from the crude reaction mixture is critical to obtain a high-purity monomer suitable for polymerization. Common impurities include isomers, unreacted starting materials, and by-products. epo.orgguidechem.com Adductive crystallization is a widely employed purification method. epo.orgresearchgate.net

This technique involves crystallizing the bisphenol as an adduct with phenol. epo.orgresearchgate.net The crude product is dissolved in a suitable solvent, often containing phenol, and then cooled to induce crystallization of the bisphenol-phenol adduct. epo.orggoogle.com This process effectively separates the desired bisphenol from many impurities. researchgate.net The adduct crystals are typically larger and have a higher purity compared to those obtained by conventional cooling methods. epo.org The mother liquor, containing impurities and residual bisphenol, can be recycled back into the condensation reactor. epo.org

Various techniques are employed to control the crystallization process and improve crystal quality. One method involves adding an inert, volatile liquid aliphatic hydrocarbon to the crude mixture. epo.org The boiling of this liquid helps to remove the heat of crystallization, leading to the formation of larger, purer adduct crystals without direct contact with an external cooling surface. epo.org

After crystallization, the purified product is isolated through filtration. The filter cake is then washed, typically with hot deionized water, to remove any remaining phenol and other soluble impurities until a neutral pH is achieved. mdpi.comguidechem.com The final step is drying the purified crystals. guidechem.com Recrystallization from solvents like ethanol (B145695) can be performed to achieve even higher purity. mdpi.comguidechem.com

Other purification techniques that have been explored for bisphenols and related compounds include liquid-liquid extraction, Soxhlet extraction, solid-phase extraction, and various forms of chromatography. arcjournals.orghilarispublisher.com

| Purification Step | Description | Key Parameters | Outcome | Reference |

| Adduct Crystallization | Formation of a crystalline adduct of the bisphenol with phenol to separate it from impurities. | Solvent (e.g., phenol), temperature control, optional use of volatile hydrocarbons for cooling. | Increased crystal size and purity. | epo.orgresearchgate.netgoogle.com |

| Filtration | Separation of the crystallized adduct from the mother liquor. | Vacuum filtration is common. | Isolation of the solid product. | mdpi.comguidechem.com |

| Washing | Removal of residual phenol and other soluble impurities from the crystals. | Typically washed with hot deionized water until pH is neutral. | Purified filter cake. | mdpi.comguidechem.com |

| Drying | Removal of residual solvent from the purified crystals. | Often performed under vacuum. | Final, dry, high-purity product. | guidechem.com |

| Recrystallization | Further purification by dissolving the product in a hot solvent and allowing it to re-crystallize upon cooling. | Solvent (e.g., absolute ethanol). | White crystals with high purity (e.g., 98.4% yield). | guidechem.com |

Iii. Chemical Modification and Derivatization Chemistry of 4,4 Cyclohexylidene Bisphenol

Synthesis of Phenoxy Acetic Acid Derivatives

Phenoxy acetic acid derivatives of 4,4'-cyclohexylidene bisphenol can be synthesized, which are of interest in various chemical applications.

The synthesis of 4,4'-cyclohexylidene diphenyloxy acetic acids is achieved through the reaction of 4,4'-cyclohexylidene bisphenol with chloroacetic acid. orientjchem.org The process involves first converting the bisphenol to its disodium (B8443419) salt by dissolving it in a sodium hydroxide (B78521) solution. orientjchem.org Subsequently, chloroacetic acid is added dropwise to the solution with vigorous stirring. orientjchem.org The reaction mixture is then heated under reflux for several hours to yield the desired phenoxy acetic acid derivative. orientjchem.org

A typical procedure involves dissolving 0.1 mole of the bisphenol in a solution containing 0.4 mole of sodium hydroxide. To this, 0.2 mole of chloroacetic acid is added, and the mixture is refluxed at 60°C for 4 hours. orientjchem.org The resulting products are then washed and can be recrystallized to obtain shining crystals. orientjchem.org

The structure of the parent bisphenol, including the presence of substituents on the aromatic rings, can influence the formation and properties of the resulting phenoxy acetic acid derivatives. Research has been conducted on 4,4'-cyclohexylidene bisphenols with hydrogen, methyl (CH₃), and chloro (Cl) substituents on the phenyl rings. orientjchem.org While the core reaction methodology remains the same, the nature of these substituents can affect the reactivity of the phenolic hydroxyl groups and the characteristics of the final product. orientjchem.org For instance, the synthesis of R,R',4,4'-cyclohexylidene diphenyloxy acetic acids, where R and R' can be H, CH₃, or Cl, has been reported. orientjchem.org

Formation of Cyclic Diesters

4,4'-Cyclohexylidene bisphenol serves as a precursor for the synthesis of macrocyclic compounds, specifically cyclic diesters. asianpubs.orgresearchgate.net These large-ring structures are formed by reacting the bisphenol with various diacyl chlorides. asianpubs.org

The primary challenge in synthesizing macrocycles is to favor the intramolecular ring-closing reaction over the competing intermolecular polymerization. wikipedia.org The key step is the formation of the macrocyclic ring from a linear precursor. asianpubs.org A common strategy involves the reaction of the disodium salt of 4,4'-cyclohexylidene bisphenol with a diacyl chloride, such as butan-1,4-dioyl chloride, hexan-1,6-dioyl chloride, or decan-1,10-dioyl chloride, in a suitable solvent like cyclohexane (B81311). asianpubs.org

The reaction involves first preparing the sodium salt of the bisphenol by reacting it with metallic sodium. asianpubs.org This salt is then reacted with the diacyl chloride. After the reaction is complete, the product is typically extracted and purified. asianpubs.org

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 4,4'-Cyclohexylidene bisphenol | Butan-1,4-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl butan-1,4-dioate | 71 | 204 |

| 4,4'-Cyclohexylidene bisphenol | Hexan-1,6-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl hexan-1,6-dioate | - | - |

| 4,4'-Cyclohexylidene bisphenol | Decan-1,10-dioyl chloride | 4,4'-Cyclohexylidene bisphenyl decan-1,10-dioate | - | - |

| Data sourced from Jayamani, V., & Prathipa, C. (2011). asianpubs.org |

To maximize the yield of the cyclic diester and minimize the formation of linear oligomers, high dilution techniques are commonly employed. asianpubs.orgwikipedia.org The principle behind this method is to maintain a very low concentration of the reactants, thereby promoting the intramolecular cyclization over intermolecular reactions. wikipedia.orgresearchgate.net This is typically achieved by the slow, dropwise addition of one reactant (e.g., the diacyl chloride solution) to a large volume of the solvent containing the other reactant (the bisphenolate salt) over an extended period. asianpubs.orgcambridgescholars.com The rate of addition is controlled so that the starting material flows into the reaction flask at approximately the same rate as the cyclized product is formed. asianpubs.org For example, a solution of hexan-1,6-dioyl chloride in cyclohexane was added dropwise to a boiling solution of the sodium salt of 4,4'-cyclohexylidene bisphenol over 10 hours. asianpubs.org In another instance, the addition of decan-1,10-dioyl chloride was carried out over 4 days. asianpubs.org

Coordination Chemistry: Metal Complexation Studies

The phenolic oxygen atoms of 4,4'-cyclohexylidene bisphenol can act as ligands, coordinating with metal ions to form metal complexes. asianpubs.org This has been demonstrated through the synthesis and characterization of cobalt(III) and ruthenium(III) complexes. asianpubs.org

The synthesis of these complexes typically involves reacting the sodium salt of 4,4'-cyclohexylidene bisphenol with a metal salt, such as cobalt(II) chloride or ruthenium trichloride (B1173362), in a suitable solvent. asianpubs.org For example, tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III) was prepared by refluxing the sodium salt of the bisphenol with ruthenium trichloride in a water bath for 12 hours. asianpubs.org The resulting complexes are often colored solids that can be purified by recrystallization. asianpubs.org

Characterization using techniques like IR spectroscopy confirms the coordination of the bisphenol to the metal center. asianpubs.org A key indicator is the change in the O-H stretching frequency of the phenol (B47542) group. In the metal complexes of 4,4'-cyclohexylidene bisphenol, one of the phenolic O-H stretching bands is absent, and the other shifts to a lower frequency compared to the free ligand. asianpubs.org Furthermore, new bands corresponding to the metal-oxygen (M-O) stretching frequency appear in the spectra of the complexes. asianpubs.org

| Complex | Metal | Yield (%) | Melting Point (°C) | ν(M-O) (cm⁻¹) |

| Tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]cobalt(III) | Co(III) | 80 | 185 | 471 |

| Tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III) | Ru(III) | 85 | 178 | 557 |

| Data sourced from Jayamani, V., & Kalpana, V. (2008). asianpubs.org |

Synthesis of Cobalt(III) Complexes

The synthesis of Cobalt(III) complexes involving 4,4-cyclohexylidene bisphenol has been explored, often utilizing it as a precursor ligand. One direct method involves reacting this compound with a cobalt salt. A study details the synthesis of tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]cobalt(III) by reacting the bisphenol ligand with cobalt(III) chloride. asianpubs.org In this reaction, the bisphenol acts as a bidentate ligand, coordinating to the cobalt ion through the oxygen atoms of the phenolic hydroxyl groups after deprotonation. The resulting complex exhibits an octahedral geometry. asianpubs.org

The general approach for synthesizing such complexes involves dissolving the this compound ligand in a suitable solvent, followed by the addition of a cobalt salt, often under conditions that facilitate the formation of the complex. asianpubs.orgsemanticscholar.org Characterization of these complexes is typically performed using techniques like IR and UV-Vis spectroscopy. For instance, the electronic spectrum of a synthesized Co(III) complex of this compound shows absorption peaks at 350 nm and 525 nm, which are assigned to ¹A₁g→¹T₁g and ¹A₁g→¹T₂g d-d transitions, respectively, supporting an octahedral geometry. asianpubs.org

In a broader context, cobalt(III) complexes are often synthesized with Schiff base ligands derived from various aldehydes and amines. asianpubs.orgrsc.orgcore.ac.uk While not directly using this compound as the Schiff base precursor in the cited literature, the general synthetic methodology is relevant. Typically, a cobalt(II) salt is mixed with a pre-synthesized Schiff base ligand; the cobalt(II) is then oxidized to cobalt(III) during the reaction, often by air or another oxidizing agent. semanticscholar.orgcore.ac.uk The final complex precipitates from the solution and is collected by filtration. semanticscholar.org

Table 1: Spectroscopic Data for Cobalt(III) Complex of 4,4'-Cyclohexylidene Bisphenol

| Property | Value/Observation | Reference |

|---|---|---|

| UV-Vis Peaks | 350 nm (¹A₁g→¹T₁g) | asianpubs.org |

| 525 nm (¹A₁g→¹T₂g) | asianpubs.org |

| Geometry | Octahedral | asianpubs.org |

Synthesis of Ruthenium(III) Complexes

Similar to cobalt, ruthenium(III) complexes of this compound have been synthesized and characterized. A specific example is the synthesis of tris[cyclohexane-1-(4-hydroxyphenyl,4'-oxyphenyl)]ruthenium(III). asianpubs.org This synthesis is achieved by reacting this compound with a ruthenium(III) source, such as purified ruthenium(III) chloride (RuCl₃·3H₂O). asianpubs.orgsrce.hr

The general procedure involves reacting the ligand with the ruthenium salt in a 2:1 molar ratio in a solvent like absolute ethanol (B145695). srce.hr The mixture is typically heated and stirred for several hours to ensure the completion of the reaction. srce.hrmdpi.com The resulting complex can then be isolated from the reaction mixture. The coordination of the bisphenol to the ruthenium center creates a stable complex, which, like the cobalt analogue, is proposed to have an octahedral structure. asianpubs.org

Spectroscopic analysis is crucial for characterization. The UV-Vis spectrum for the Ru(III) complex of this compound shows two characteristic peaks at 375 nm and 520 nm. These are assigned to the ligand-to-metal charge transfer (LMCT) bands of ²T₂g→²A₂g and ²T₂g→²T₁g, respectively, which is consistent with an octahedral geometry around the Ru(III) ion. asianpubs.org

Table 2: Spectroscopic Data for Ruthenium(III) Complex of 4,4'-Cyclohexylidene Bisphenol

| Property | Value/Observation | Reference |

|---|---|---|

| UV-Vis Peaks | 375 nm (²T₂g→²A₂g) | asianpubs.org |

| 520 nm (²T₂g→²T₁g) | asianpubs.org |

| Geometry | Octahedral | asianpubs.org |

Carboxylic Acid and Ester Derivatives

Carboxylic acid derivatives are a class of organic compounds formed by replacing the hydroxyl (-OH) group of a carboxylic acid with another substituent. numberanalytics.com Ester derivatives, in particular, are synthesized from carboxylic acids and alcohols. In the context of this compound, its phenolic hydroxyl groups can react with carboxylic acids or their activated forms (like acyl chlorides) to form esters. uomustansiriyah.edu.iq

These esterification reactions are fundamental in polymer chemistry. For example, this compound is used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. nii.ac.jp The reaction links the bisphenol units through ester bonds, forming a long polymer chain. One study describes the synthesis of a polyester (B1180765) from 2,7-dibromo-9,10-dihydrophenanthrene (B3054703) and various bisphenols, including 4,4'-cyclohexylidene bisphenol, through a carbonylation-polycondensation reaction. nii.ac.jp The resulting polymer, poly[oxy-1,4-phenylenecyclohexylidene-1,4-phenyleneoxycarbonyl(9,10-dihydro-2,7-phenanthrenediyl)carbonyl], demonstrates how the bisphenol is incorporated into a polyester structure. nii.ac.jp

Derivatives with Alkyl and Substituted Phenol Moieties

The structure of this compound can be modified not only at the hydroxyl groups but also on the phenol rings themselves or by using substituted versions of the bisphenol as starting materials.

Derivatives with Alkyl Moieties: A key example of a derivative with alkyl moieties is 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane, also known as 4,4'-Cyclohexylidenebis(2-methylphenol). nih.gov This compound is a derivative of this compound where each phenol ring is substituted with a methyl group (an alkyl moiety) at the ortho position relative to the hydroxyl group. nih.gov Such substitutions can influence the compound's physical properties and reactivity.

Derivatives with Substituted Phenol Moieties (Ester Derivatives): Ester derivatives can be formed that incorporate substituted phenol moieties. While direct examples involving this compound are specific, the general principle can be applied. For instance, carbonate esters of phenols with structures containing alkyl chains have been synthesized and studied. mdpi.com These studies show that the stability and hydrolysis rates of such esters depend significantly on the properties of the substituent groups. mdpi.com By reacting this compound with a carboxylic acid that already contains a substituted phenol, or by subsequent modification of the ester, complex derivatives can be achieved. The synthesis of polyesters from this compound and aromatic dicarboxylic acids is a prime example of creating derivatives that inherently contain substituted phenol structures within the polymer backbone. nii.ac.jp

Iv. Polymerization Chemistry and Advanced Polymer Architectures

4,4-Cyclohexylidene Bisphenol as a Monomer

This compound, also known as Bisphenol C (BPC), is a significant monomer used in the synthesis of high-performance polymers. Its bulky, cycloaliphatic structure imparts unique properties to the resulting polymers, including enhanced thermal stability, mechanical strength, and optical clarity. This section explores its role in the creation of polycarbonates and polysulfones, detailing the specific chemical techniques employed to build advanced polymer architectures.

The incorporation of this compound into polycarbonate chains is a key strategy for developing materials with superior performance characteristics compared to those based on conventional bisphenols like Bisphenol A (BPA). The cyclohexylidene group introduces rigidity and steric hindrance, which elevates the glass transition temperature (Tg) and improves the mechanical properties of the polymer.

Melt polycondensation, or melt transesterification, is a widely used industrial method for synthesizing polycarbonates that avoids the use of hazardous solvents and reagents like phosgene (B1210022). essentialchemicalindustry.orguwb.edu.pl The process involves the reaction of a dihydroxy compound, such as this compound, with a carbonate source, typically diphenyl carbonate (DPC), at high temperatures and under vacuum. uwb.edu.plgoogle.com

The reaction proceeds in stages. Initially, the monomers are heated in the presence of a catalyst to form oligomers, with the elimination of phenol (B47542) as a byproduct. google.comrsc.org As the reaction progresses, the temperature and vacuum are increased to facilitate the removal of phenol, which drives the equilibrium toward the formation of high molecular weight polymer chains. google.comsemanticscholar.org The efficiency of this process is highly dependent on reaction conditions, including temperature, pressure, and the choice of catalyst. researchgate.net For instance, studies on similar bisphenols show that multistage processes with carefully controlled temperature and pressure profiles are necessary to achieve high molecular weights. semanticscholar.org

Table 1: Comparison of Melt Polycondensation Conditions for Polycarbonate Synthesis

| Carbonate Source | Catalyst System | Temperature Profile | Reaction Time | Outcome |

|---|---|---|---|---|

| Diphenyl Carbonate (DPC) | TMAH / NaOH | 180°C → 230°C → 270°C → 300°C | 135 minutes | High molecular weight polycarbonate rsc.org |

This table is illustrative of typical melt polycondensation processes, comparing a standard and an activated carbonate source.

An alternative to direct polymerization to high molecular weight polymers is the synthesis of cyclic oligomers, which can then be polymerized in a subsequent step. Interfacial polymerization is a technique employed for this purpose. This method involves the reaction of a bisphenol with a chloroformate at the interface of two immiscible liquids, typically an aqueous alkaline solution and an organic solvent.

For the synthesis of cyclic oligomers from bisphenols, the reaction conditions are carefully controlled to favor cyclization over linear polymer formation. This is often achieved through "pseudo-high dilution" conditions, where slow addition of the reactants and the use of specific catalysts, such as triethylamine (B128534), promote intramolecular reactions. researchgate.net This technique can produce cyclic oligomers in high yields (80-90%), with minimal formation of linear polymers. researchgate.net The structure of the amine catalyst plays a crucial role; for example, using pyridine (B92270) instead of triethylamine can lead to the formation of linear oligomers in 99% yield. researchgate.net These cyclic oligomers are valuable intermediates because they have very low melt viscosities, making them easy to process before the final polymerization step. researchgate.net

Once synthesized and purified, the cyclic oligomers of this compound can be converted into high molecular weight linear polycarbonates through ring-opening polymerization (ROP). researchgate.net This entropically-driven process offers several advantages over traditional condensation methods, including rapid polymerization times, the absence of volatile byproducts, and the ability to achieve very high molecular weights (Mw can range from 50,000 to over 300,000 g/mol ). researchgate.netresearchgate.net

The ROP is initiated by heating the cyclic oligomers, which typically melt between 180-200°C, in the presence of a suitable catalyst. researchgate.net Various catalysts, including basic or nucleophilic initiators, can be used to trigger the polymerization, which can be complete within minutes. researchgate.netresearchgate.net This method is particularly advantageous for producing high-performance materials and composites, as the low viscosity of the molten oligomers allows for excellent impregnation of reinforcing fibers before polymerization. researchgate.net The resulting polymers are amorphous thermoplastics with high glass transition temperatures and thermal stability. nih.govacs.org

This compound is also a valuable comonomer in the synthesis of polysulfones (PSU), a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The introduction of the bulky cyclohexylidene group into the polysulfone backbone can enhance properties such as the glass transition temperature. nih.gov

Polysulfones are typically synthesized via a nucleophilic aromatic substitution polycondensation reaction. In this process, the disodium (B8443419) salt of a bisphenol (formed by reacting the bisphenol with a base like sodium hydroxide) reacts with an activated aromatic dihalide, most commonly 4,4'-dichlorodiphenylsulfone (DCDPS). wikipedia.orggoogle.com

The reaction is carried out in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. google.comresearchgate.net An azeotropic agent like chlorobenzene (B131634) may be used to remove the water generated during the formation of the bisphenate salt, ensuring the reaction goes to completion. google.com The polymerization involves the step-wise formation of ether linkages, with the elimination of sodium chloride as a byproduct. wikipedia.org By incorporating this compound, a polysulfone with modified thermal and mechanical properties can be precisely engineered.

Table 2: Typical Components for Polysulfone Synthesis via Nucleophilic Aromatic Substitution

| Component Role | Chemical | Purpose |

|---|---|---|

| Bisphenol Monomer | This compound | Provides the dihydroxy functional groups and structural backbone. |

| Dihalide Monomer | 4,4'-Dichlorodiphenylsulfone (DCDPS) | Provides the activated halide sites for nucleophilic substitution. wikipedia.org |

| Base / Salt-forming agent | Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3) | Deprotonates the bisphenol to form the reactive phenoxide salt. nih.govgoogle.com |

| Solvent | N-Methylpyrrolidone (NMP) | Dissolves reactants and facilitates the high-temperature reaction. google.com |

Incorporation into Polysulfone Systems

Copolymerization with Other Bisphenols

The properties of polymers can be precisely tailored by copolymerizing 4,4'-cyclohexylidene bisphenol with other bisphenols. This strategy allows for the creation of materials that balance the properties imparted by each monomer. For instance, in the synthesis of poly(ether sulfone)s, a bisphenol containing a cyclohexylene unit has been copolymerized with other comonomers like 4,4'-dihydroxy-p-biphenyl (DHBP) and Bisphenol-A (BisA). researchgate.net Research has shown that the inclusion of the cyclohexylene-containing bisphenol can lead to synergistic effects. When copolymerized with 4,4'-dihydroxy-p-terphenyl (DHTP) and dichlorodiphenyl sulfone (DCDPS), a significant increase in the strain at break was observed, an enhancement not seen in analogous polymers made with DHBP or BisA. researchgate.net This suggests that the specific architecture of the cyclohexylidene group plays a crucial role in improving the mechanical properties of the resulting copolymers. researchgate.net

Table 1: Comparison of Comonomers in DCDPS-based Poly(ether sulfone)s

| Comonomer System | Key Observed Property Enhancement | Reference |

|---|---|---|

| Cyclohexylene bisphenol + DHTP | Order of magnitude increase in strain at break | researchgate.net |

| Bisphenol-A (BisA) + DHTP | No significant enhancement in strain at break | researchgate.net |

Application in Poly(arylene ether sulfone)s

4,4'-Cyclohexylidene bisphenol is a key monomer for producing a class of high-performance thermoplastics known as poly(arylene ether sulfone)s (PAESs). lookchem.com These polymers are synthesized through nucleophilic aromatic substitution polycondensation, typically reacting the bisphenate salt of BPZ with an activated aromatic dihalide, such as bis(4-chlorophenyl) sulfone or bis(4-fluorophenyl) sulfone. nih.govdigitellinc.com The incorporation of the bulky cyclohexylidene group into the PAES backbone disrupts chain packing, which leads to amorphous polymers with high glass transition temperatures (Tg), excellent thermal stability, and good mechanical strength. researchgate.netdigitellinc.com The specific trans-configuration of the cyclohexylene unit has been confirmed in these polymers through spectroscopic analysis. researchgate.net The resulting PAES materials are often transparent and can be formed into films, finding use in applications that demand thermal resistance and durability. digitellinc.com Research into these polymers has demonstrated Tg values ranging from 180-220 °C, depending on the specific copolymer composition. digitellinc.com

Precursor for Epoxy Resins

Similar to other bisphenols, 4,4'-cyclohexylidene bisphenol serves as a fundamental building block for the synthesis of epoxy resins. specificpolymers.com The process involves the reaction of the bisphenol with epichlorohydrin (B41342) in the presence of a basic catalyst, such as sodium hydroxide. This reaction, known as glycidylation, attaches glycidyl (B131873) ether groups to both hydroxyl functionalities of the bisphenol, forming a diglycidyl ether of 4,4'-cyclohexylidene bisphenol.

These resulting epoxy resins can be cured using various hardeners (e.g., amines, anhydrides) to form cross-linked thermoset networks. mdpi.com The presence of the cycloaliphatic ring in the resin backbone, contributed by BPZ, is intended to improve properties such as thermal stability, moisture resistance, and electrical insulating capabilities compared to traditional epoxy resins based on Bisphenol A. researchgate.net The development of BPZ-based epoxies is part of a broader effort to create bisphenol-free alternatives to address health and environmental concerns associated with conventional epoxy systems. specificpolymers.com

Synthesis of Polyether Ketones

4,4'-Cyclohexylidene bisphenol is utilized in the synthesis of polyether ketones (PEKs), a family of semi-crystalline, high-temperature thermoplastics renowned for their exceptional mechanical strength and chemical resistance. The polymerization is achieved through a nucleophilic aromatic substitution reaction. In this process, the potassium or sodium salt of 4,4'-cyclohexylidene bisphenol reacts with an activated aromatic dihalide monomer, typically 4,4′-difluorobenzophenone. researchgate.net

The reaction is conducted at high temperatures in a high-boiling aprotic polar solvent, such as diphenyl sulfone. google.com The bulky, non-planar cyclohexyl group introduced by BPZ into the polymer backbone disrupts the regularity of the polymer chain, which can influence the polymer's crystallinity, solubility, and glass transition temperature. This modification allows for the tailoring of PEK properties for specific high-performance applications where a balance of thermal stability, processability, and mechanical performance is required.

Formation of Polyether Imides

Polyether imides (PEIs) are amorphous thermoplastics with high heat resistance, strength, and broad chemical resistance. 4,4'-Cyclohexylidene bisphenol can be incorporated into the structure of PEIs, typically through a multi-step synthesis. murraystate.edu The first step involves the synthesis of a bis(ether anhydride) monomer. This is accomplished by reacting the salt of 4,4'-cyclohexylidene bisphenol with two equivalents of a substituted phthalic anhydride, such as N-methyl-4-nitrophthalimide, via a nucleophilic aromatic substitution reaction, followed by hydrolysis.

The resulting dianhydride monomer, now containing the cyclohexylidene linkage, is then polymerized with an aromatic diamine (e.g., m-phenylene diamine, oxydianiline) in a high-boiling solvent. google.comrsc.org This solution polymerization process forms a poly(amic acid) intermediate, which is subsequently chemically or thermally imidized to yield the final polyether imide. rsc.org The inclusion of the BPZ structure can enhance the solubility and processability of the resulting PEI while maintaining a high glass transition temperature. murraystate.edu

Polymerization into Poly(4,4′-cyclohexylidene bisphenol oxalate)

Poly(4,4′-cyclohexylidene bisphenol oxalate) is a polyester (B1180765) synthesized through the condensation polymerization of 4,4'-cyclohexylidene bisphenol with an oxalic acid derivative, typically oxalyl chloride. nih.gov This type of polymer belongs to the broader class of polyoxalates, which are known for their potential degradability. researchgate.netrsc.org The synthesis results in a polymer with oxalate (B1200264) ester linkages connecting the bisphenol units.

The resulting poly(bisphenol Z oxalate) has been characterized using various analytical techniques to confirm its structure and properties. nih.gov Research has demonstrated its application as a material for the solid-phase extraction of DNA, where its efficiency is dependent on the polymer amount and the type of binding buffer used. nih.gov

Table 2: Characterization Data for Poly(4,4′-cyclohexylidene bisphenol oxalate)

| Analytical Technique | Observation / Finding | Reference |

|---|---|---|

| FTIR | Confirmation of polymer structure | nih.gov |

| TGA-DTG | Thermal degradation analysis | nih.gov |

| SEM | Surface morphology analysis | nih.gov |

| BET Analysis | Surface area measurement | nih.gov |

The synthesis of poly(4,4′-cyclohexylidene bisphenol oxalate) is typically carried out via a single-phase organic solvent condensation polymerization. nih.gov This method involves dissolving the two monomers, 4,4'-cyclohexylidene bisphenol and oxalyl chloride, in a suitable inert organic solvent. A tertiary amine, such as pyridine, is often added to the reaction mixture to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the condensation reaction, thereby driving the polymerization forward. scispace.com The reaction proceeds in a homogeneous solution at controlled temperatures to build high molecular weight polymer chains. Once the polymerization is complete, the polymer is typically isolated by precipitation into a non-solvent, followed by washing and drying. nih.gov

Pyridine-Catalyzed Nucleophilic Displacement

Pyridine and its derivatives can function as effective nucleophilic catalysts in polymerization reactions involving the displacement of leaving groups. In the context of polymers derived from 4,4'-cyclohexylidene bisphenol, pyridine can facilitate the formation of ether or ester linkages through nucleophilic substitution.

The mechanism typically involves the activation of a substrate by pyridine. For instance, in the reaction of 4,4'-cyclohexylidene bisphenol with a dihalide or an acid chloride, pyridine can act as a nucleophilic catalyst. The nitrogen atom of pyridine attacks the electrophilic center of the co-monomer, forming a highly reactive pyridinium (B92312) intermediate. This intermediate is then readily attacked by the phenoxide ion of 4,4'-cyclohexylidene bisphenol, leading to the formation of the desired polymer linkage and the regeneration of the pyridine catalyst. This catalytic cycle allows for polymerization to occur under milder conditions than might otherwise be required.

Research into nucleophile-catalyzed reactions has shown that pyridine can effectively break and reform bonds, such as disulfide linkages in sulfur-containing polymers. nih.gov This principle of pyridine acting as a nucleophilic catalyst to initiate bond cleavage and formation is applicable to nucleophilic displacement reactions involving 4,4'-cyclohexylidene bisphenol to build polymer chains. nih.govresearchgate.net The catalytic process involves two main nucleophilic attack steps, where the pyridine first activates a reactant before being displaced by the other monomer to form the polymer linkage. nih.gov

Polyphosphate Formation

Polyphosphates are polymers characterized by repeating phosphate (B84403) ester units in their backbone. wikipedia.org 4,4'-cyclohexylidene bisphenol can be utilized as a diol monomer in the synthesis of polyphosphates through polycondensation reactions. encyclopedia.pub

The formation of polyphosphates from 4,4'-cyclohexylidene bisphenol typically involves its reaction with a phosphorus-containing compound, such as phosphorus oxychloride (POCl₃) or a phosphonic acid derivative. encyclopedia.pub The process generally begins with the condensation of two phosphate units, and the polymer chain grows as more phosphate units are added. wikipedia.org When a diol like 4,4'-cyclohexylidene bisphenol is introduced, it reacts with the phosphorus compound to form phosphodiester bonds, creating a linear polymer chain. encyclopedia.pub The reaction is often carried out in the presence of a base to neutralize the acidic byproducts, such as hydrochloric acid, that are formed during the condensation.

The general synthetic route can be described as the polymerization of phosphoric acid derivatives. wikipedia.org For example, the reaction of 4,4'-cyclohexylidene bisphenol with phosphorus oxychloride would proceed via the stepwise substitution of the chlorine atoms on the phosphorus center by the phenoxide groups of the bisphenol, ultimately forming a long-chain polyphosphate. The properties of the resulting polyphosphate can be tailored by the choice of the specific phosphorus-containing reactant and the reaction conditions.

Structural Influence of the Cyclohexylidene Moiety on Polymer Characteristics

The presence of the bulky, non-planar cyclohexylidene group between the two phenyl rings is a defining structural feature of 4,4'-cyclohexylidene bisphenol. This moiety imparts unique characteristics to the resulting polymers.

Impact on Polymerization Kinetics and Mechanisms

In polycondensation reactions, the accessibility of the functional groups is a critical factor in determining the reaction rate. The cyclohexylidene group can sterically hinder the approach of other molecules to the phenolic hydroxyl groups, potentially slowing down the polymerization rate compared to bisphenols with smaller linking groups (e.g., bisphenol A). This effect would be more pronounced in solution or melt polymerization where molecular mobility is a key factor.

The mechanism of polymerization itself is not fundamentally altered by the cyclohexylidene group, but the energy barriers for the reaction steps might be increased. For instance, in the formation of polyesters or polyethers, the activation energy for the bond-forming step may be higher due to the steric repulsion that must be overcome. researchgate.net The understanding of polymerization kinetics is crucial for process development and for controlling the quality and structure of the final polymer network. researchgate.net

Contribution to Polymer Chain Rigidity

Polymers with rigid backbones generally exhibit higher mechanical strength and thermal stability. researchgate.net The incorporation of the cyclohexylidene moiety into a polymer chain limits the conformational flexibility of the chain, leading to a more rigid structure. researchgate.netresearchgate.net Aromatic rings in the polymer backbone are known to confer rigidity, and the addition of the bulky cyclohexyl group further enhances this effect. researchgate.net This increased chain stiffness has a direct impact on the material's macroscopic properties, such as its modulus and resistance to deformation. Studies on various polymers have shown that increased main chain stiffness leads to materials with higher bulk glass transition temperatures and elastic moduli that are less dependent on film thickness in thin film applications. upenn.eduresearchgate.net

The table below illustrates the general relationship between backbone rigidity and the glass transition temperature (Tg) for different polymer structures. While not specific to polymers of 4,4'-cyclohexylidene bisphenol, it demonstrates the principle that more rigid structures, such as those containing cyclic moieties, tend to have higher Tg values.

| Polymer Repeating Unit | Tg (°C) | General Structural Features |

| Dimethylsiloxane | -127 | Very flexible backbone |

| Ethyl acrylate | -24 | Flexible aliphatic backbone |

| Polystyrene | 100 | Phenyl group increasing rigidity |

| Bisphenol A Carbonate | 174 | Aromatic rings and a quaternary carbon in the backbone |

| Bisphenol Z Carbonate | 175 | Aromatic rings and a cyclohexylidene group in the backbone |

This table is a compilation of data from various sources to illustrate a general trend. sigmaaldrich.com

Influence on Glass Transition Behavior in Polymer Networks

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more rubbery, flexible state. The bulky cyclohexylidene group has a pronounced effect on the Tg of polymers derived from 4,4'-cyclohexylidene bisphenol.

The presence of the cyclohexylidene moiety increases the Tg by restricting the segmental motion of the polymer chains. youtube.com For a polymer to transition from a glassy to a rubbery state, its segments must have sufficient thermal energy to move past one another. The steric hindrance caused by the bulky cyclohexylidene group increases the energy barrier for this segmental rotation and translation, thus requiring a higher temperature to induce the glass transition. youtube.commdpi.com

Polymers with more rigid backbones and large, bulky side groups tend to have higher glass transition temperatures. youtube.commdpi.com The cyclohexylidene group acts as a large, bulky component within the polymer backbone, effectively increasing the volume that needs to be swept during segmental motion and decreasing the available free volume. youtube.com This leads to a higher Tg compared to polymers made from bisphenols with more flexible linking groups. For example, polycarbonates based on 4,4'-cyclohexylidene bisphenol (Bisphenol Z) have a reported Tg of 175°C, which is higher than that of polycarbonate based on Bisphenol A (174°C), illustrating the impact of the linking group on thermal properties. sigmaaldrich.com

Development of Polymeric Blends and Copolymers

To further tailor the properties of materials for specific applications, 4,4'-cyclohexylidene bisphenol-based polymers are often used in blends or as a component in copolymers.

The creation of polymeric blends is a common strategy to achieve a desirable balance of properties that may not be present in a single polymer. Polysulfones synthesized from 4,4'-cyclohexylidene bisphenol have been incorporated into acrylic resins to form new polymeric blends. mdpi.com In one study, a polysulfone based on this bisphenol was blended with two different acrylic resins and cured using photoinitiated free radical polymerization. mdpi.com The thermal analysis of these blends showed that the addition of the polysulfone influenced the thermal stability of the materials. mdpi.com Specifically, the blends exhibited higher thermal resistance and greater residual mass after degradation compared to the corresponding copolymers without the polysulfone. mdpi.com

Copolymers, which are polymers derived from two or more different monomeric units, offer another avenue for property modification. The introduction of 4,4'-cyclohexylidene bisphenol as a comonomer in a polymer chain can significantly alter the properties of the resulting material. For instance, incorporating this bulky bisphenol into a polyester or polycarbonate chain can increase its glass transition temperature and improve its thermal stability. The sequence of the different monomer units within the copolymer (e.g., random, block, or gradient) can have a substantial impact on the final morphology and properties of the material. rsc.org Block copolymers, in particular, are known for their ability to act as compatibilizers in immiscible polymer blends, reducing the interfacial tension and improving the adhesion between the different polymer phases. researchgate.net

The table below summarizes the effect of adding a polysulfone based on 4,4'-cyclohexylidene bisphenol (BPZ-PSU) to an acrylic resin blend (EB-150 based).

| Sample Composition | T_5% (°C) | T_10% (°C) | T_50% (°C) | Residual Mass at 750°C (%) |

| Copolymer (EB-150/NVP 1:2) | 382.7 | 399.8 | 425.2 | 1.1 |

| Blend (EB-150/NVP 1:2 + 5% BPZ-PSU) | 389.9 | 405.3 | 428.1 | 2.1 |

| Copolymer (EB-150/NVP 1:1) | 379.8 | 399.8 | 426.1 | 5.3 |

| Blend (EB-150/NVP 1:1 + 5% BPZ-PSU) | 385.4 | 402.7 | 427.3 | 7.2 |

| Copolymer (EB-150/NVP 2:1) | 381.1 | 402.4 | 429.5 | 12.1 |

| Blend (EB-150/NVP 2:1 + 5% BPZ-PSU) | 383.9 | 403.9 | 429.1 | 13.7 |

Data adapted from a study on polymeric blends containing polysulfone based on 4,4'-cyclohexylidenebisphenol. mdpi.com T_x% represents the temperature at which x% weight loss occurs.

Blends with Acrylic Resins

Polymer blends offer a strategic approach to developing new materials with tailored properties by physically mixing two or more polymers. The incorporation of polysulfones derived from 4,4'-cyclohexylidene bisphenol into acrylic resins has been investigated to enhance the thermal and mechanical characteristics of the final materials.

In one study, a polysulfone was first synthesized from 4,4'-cyclohexylidene bisphenol (also known as bisphenol Z). plaschina.com.cn This polysulfone was then incorporated in amounts of 5 or 10 wt.% into formulations containing one of two different acrylic resins (ethoxylated bisphenol A diacrylate or a diacrylate ester of bisphenol A epoxy resin) and N-vinyl-2-pyrrolidone as an active solvent. plaschina.com.cniau.ir The resulting mixtures were cured using photoinitiated free radical polymerization, with 2,2-dimethoxy-2-phenylacetophenone (B1663997) serving as the photoinitiator. plaschina.com.cn

The introduction of the bisphenol Z-based polysulfone had a notable effect on the thermal stability of the acrylic copolymers. Thermogravimetric analysis (TG/DTG) revealed that the blends containing 10 wt.% of the polysulfone exhibited higher thermal stability compared to those with only 5 wt.%. plaschina.com.cn Specifically, the temperature at which 2% weight loss occurred (T₂%) was higher for the blends with a greater polysulfone content. Furthermore, the residual mass (RM) at the final analysis temperature was found to increase with a higher proportion of the acrylic resin in the copolymer network. plaschina.com.cn Dynamic mechanical analysis (DMA) was also employed to understand the influence of the polysulfone on the thermomechanical properties of the blends. plaschina.com.cniau.ir

Table 1: Thermal Properties of Polysulfone/Acrylic Resin Blends plaschina.com.cn

| Resin Type | Polysulfone Content (wt.%) | Key Finding |

| Ethoxylated Bisphenol A Diacrylate | 10% | Higher T₂% values compared to 5% blends. |

| Diacrylate Ester of Bisphenol A Epoxy Resin | 10% | Higher T₂% values compared to 5% blends. |

| Both Resins | N/A | Increased acrylic resin content leads to higher residual mass (RM). |

Copolyester-Sulfonates

Copolyester-sulfonates are a class of polymers that incorporate both ester and sulfonate linkages in their backbone. The inclusion of sulfonate groups, often through monomers like sodium isophthalic acid-5-sulfonate, can modify properties such as dyeability, solubility, and thermal behavior. nih.govmdpi.com The synthesis of these copolymers is typically achieved through interfacial polycondensation, a technique suitable for forming high-molecular-weight polymers at lower temperatures. researchgate.net

While direct and detailed research focusing exclusively on the synthesis of copolyester-sulfonates from 4,4'-cyclohexylidene bisphenol is not extensively documented in readily available literature, the synthesis of related structures provides a clear procedural framework. For instance, copoly(ester-sulfonates) have been successfully synthesized using structurally similar bisphenols, such as 1,1'-bis(3-methyl-4-hydroxyphenyl)cyclohexane. researchgate.net 4,4'-cyclohexylidene bisphenol is recognized as an important chemical intermediate for the preparation and modification of various polymer materials. researchgate.netresearchgate.net

The general synthesis process involves reacting one or more bisphenols with a mixture of diacid chlorides, including both non-sulfonated (e.g., terephthaloyl chloride) and sulfonated (e.g., 2,4-toluene disulfonyl chloride) variants. researchgate.net The reaction is carried out in a two-phase system (e.g., water-chloroform), using an alkali as an acid acceptor and a combination of emulsifiers to facilitate the reaction at the interface. researchgate.net By varying the ratio of the terephthalate (B1205515) to sulfonate content, the properties of the resulting copolymer can be finely tuned. Research on similar systems has shown that increasing the terephthalate content can improve physical properties, leading to materials with excellent solubility, high thermal stability (up to 373°C), and high glass transition temperatures (Tg up to 196°C). researchgate.net

Copolyether Sulfones

Copolyether sulfones are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com The synthesis of these polymers typically proceeds via a nucleophilic aromatic substitution reaction. nih.gov In this process, a bisphenol is reacted with an activated dihalide, most commonly 4,4'-dichlorodiphenyl sulfone, in a high-boiling polar aprotic solvent with a weak base like potassium carbonate. nih.gov

The incorporation of 4,4'-cyclohexylidene bisphenol into the polyether sulfone backbone introduces a bulky, aliphatic cyclic "cardo" group. The term "cardo" refers to a pendant cyclic group that is part of the polymer backbone. The presence of these groups has a significant impact on the polymer's properties. nih.gov It has been shown that introducing cardo fragments into the polymer structure leads to an increase in the glass transition temperature (Tg) and enhances the heat resistance of the resulting copolymers. nih.gov This is attributed to the restricted rotation of the polymer chains imposed by the bulky cyclohexylidene unit.

Furthermore, the non-coplanar structure of the bisphenol Z moiety disrupts chain packing, which can improve the solubility of the polymers in organic solvents. nih.gov The synthesis of ternary polysulfone copolymers using different ratios of bisphenols has demonstrated that properties can be systematically controlled. For example, copolymers synthesized with bisphenol fluorene (B118485) (another cardo bisphenol) and bisphenol A showed that glass transition temperatures could be raised to as high as 254°C, with thermal decomposition temperatures exceeding 510°C. plaschina.com.cn Similar enhancements in thermal properties are anticipated for copolyether sulfones containing 4,4'-cyclohexylidene bisphenol. The general properties of poly(arylene ether sulfone)s, such as high Tg (ranging from 180-220°C in some systems), are well-established. digitellinc.com

V. Advanced Materials and Nanocomposites Incorporating 4,4 Cyclohexylidene Bisphenol Derivatives

Integration into Nanocomposite Systems

The incorporation of nanofillers into polymer matrices derived from 4,4-cyclohexylidene bisphenol is a key strategy for developing advanced materials. This approach combines the processability of polymers with the unique properties of nanoscale materials, resulting in nanocomposites with synergistic characteristics.

Poly(4,4′-cyclohexylidene bisphenol oxalate)/silica (B1680970) (Si) nanocomposites are a notable class of materials that have been synthesized and studied for their specific functional applications. nih.gov The creation of these nanocomposites involves combining the polyoxalate polymer with silica nanoparticles. nih.gov The properties of the resulting material are influenced by the ratio of the polymer to the silica. nih.gov

Studies have investigated the effects of varying the monomer-to-silica ratio, with samples containing 3.7%, 7%, and 13% silica being prepared to analyze the impact on the nanocomposite's morphology and capabilities. nih.gov Characterization using techniques such as Scanning Electron Microscopy (SEM) reveals the morphology of these composites. researchgate.net It was found that the surface area of the nanocomposites increased significantly with a higher silica content. nih.gov For instance, the nanocomposite with 13% silica exhibited a much higher surface area (12.237 m²/g) compared to those with 7% (3.362 m²/g) and 3.7% (1.788 m²/g) silica. nih.gov

Table 1: Effect of Silica Content on Surface Area of Nanocomposites

| Silica Content (%) | BET Surface Area (m²/g) |

|---|---|

| 3.7 | 1.788 |

| 7.0 | 3.362 |

| 13.0 | 12.237 |

Data sourced from a study on Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites. nih.gov

A key method for synthesizing poly(4,4′-cyclohexylidene bisphenol oxalate)/silica nanocomposites is in situ polymerization. nih.gov This technique involves the polymerization of the 4,4′-cyclohexylidene bisphenol monomer directly in the presence of fumed silica nanoparticles (e.g., 11 nm in size). nih.gov The in situ condensation polymerization of this compound with oxalyl chloride is carried out with silica nanoparticles dispersed in the reaction mixture. nih.gov

The process begins by adding a solution of oxalyl chloride in dried tetrahydrofuran (B95107) (THF) drop-wise to a mixture containing the this compound monomer. nih.gov Specific amounts of silica nanoparticles and pyridine (B92270) are also present in the solution, which is maintained at a low temperature (0–5 °C) using an ice bath. nih.gov The reaction mixture is then stirred for a period to allow the polymerization to occur around the silica nanoparticles, leading to the formation of the nanocomposite. nih.gov This method facilitates a good dispersion of the nanofiller within the polymer matrix, which is crucial for the final properties of the material. nih.govugent.be

Another advanced composite material involves the modification of microcrystalline cellulose (B213188) (MCC) and magnetic iron oxide nanoparticles (Fe₃O₄) with poly(4,4′-cyclohexylidene bisphenol oxalate). researchgate.net This creates a composite material with magnetic properties, which is particularly useful for applications requiring easy separation. The physical characteristics and surface morphology of these composites have been studied using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX), confirming the composition of the final material. researchgate.net These composites have been specifically investigated for their capability in DNA extraction. researchgate.net

Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites

Functional Material Applications (Material Science Focus)

Derivatives of this compound are not only used to create structural composites but also serve as the foundation for functional materials with specific applications, particularly in separation sciences and high-performance sectors.

A significant application for polymers and composites derived from this compound is in solid-phase extraction (SPE). nih.govnih.gov Poly(4,4′-cyclohexylidene bisphenol oxalate), synthesized via the condensation of oxalyl chloride and 4,4′-cyclohexylidene bisphenol, has proven effective for the solid-phase extraction of DNA. nih.govnih.gov The efficiency of DNA extraction using this polymer is highly dependent on the amount of polymer used and the type of binding buffer. nih.govnih.gov

Research has shown that among various buffers tested, a Guanidine Hydrochloride (GuHCl)/Ethanol (B145695) buffer provides the most satisfactory results in terms of both the yield and efficiency of DNA extraction. nih.govnih.gov The use of GuHCl/EtOH buffer is effective because it can disable the hydrogen bonding of water and weaken hydrophobic effects, which reduces the stability of proteins. nih.gov The purity of the extracted DNA, as indicated by the A260/A280 absorbance ratio, has been confirmed to be high, with ratios varying from 1.491 to 1.682. nih.gov

The nanocomposite version, poly(4,4′-cyclohexylidene bisphenol oxalate)/silica, also demonstrates high efficiency in DNA extraction. nih.gov The extraction capacity was found to be in the range of 128.5 to 2247.5 ng/µL. nih.gov The study concluded that these materials are potential candidates for high-efficiency DNA extraction through a simple and cost-effective method compared to traditional solid-phase approaches. nih.govnih.gov

Table 2: DNA Extraction Efficiency with Different Binding Buffers

| Binding Buffer | DNA Yield (ng) | Extraction Efficiency (ng/mL) |

|---|---|---|

| Guanidine Hydrochloride/EtOH | 1,348,000 | 3370 |

| NaCl (2 M) | Lower than GuHCl/EtOH | Lower than GuHCl/EtOH |

| Phosphate (B84403) Buffered Saline | Lower than GuHCl/EtOH | Lower than GuHCl/EtOH |

Data from a study on Poly(4,4′-cyclohexylidene bisphenol oxalate)/Silica Nanocomposites. nih.gov

Polymers derived from this compound, such as the polycarbonate formed with carbonic dichloride (phosgene), are recognized for their potential in high-performance applications. cymitquimica.com These thermosetting polymers exhibit excellent thermal stability, robust mechanical strength, and high resistance to chemicals. cymitquimica.com The inclusion of the 4,4′-cyclohexylidenebis[phenol] structure contributes to the polymer's enhanced rigidity and durability. cymitquimica.com

Furthermore, these polymers typically show low moisture absorption and good dimensional stability, which are critical properties for use in environments with fluctuating temperature and humidity. cymitquimica.com These characteristics make them valuable materials for demanding sectors like the automotive, aerospace, and electronics industries, where they can be used in coatings, adhesives, and composite materials. cymitquimica.com The monomer itself, 4,4'-cyclohexylidenebisphenol (also known as Bisphenol Z), is considered a key reagent for high-performance polymer research. chemicalbook.com

Role in Dielectric Materials

The intrinsic chemical structure of this compound, also known as Bisphenol Z (BPZ), and its derivatives makes it a valuable monomer for the synthesis of high-performance polymers used in dielectric applications. The presence of the bulky, non-polar cyclohexyl group is a key feature that researchers have exploited to tailor the dielectric properties of advanced polymers such as polycarbonates and polyarylates. These materials are crucial components in electronic and electrical systems, including capacitors, insulators, and substrates for printed circuits.

Detailed research has demonstrated the effectiveness of this molecular design strategy. For instance, a novel low-dielectric-constant polyarylate was synthesized through interfacial polycondensation using 1,1′-bis(4-hydroxybenzene)‐4‐tert‐butylcyclohexane (Bt‐BPZ), a derivative of this compound that contains an additional bulky tert-butyl group on the cyclohexane (B81311) ring. researchgate.net The introduction of this large, sterically hindering group proved to be a highly effective strategy for obtaining polyarylates with both low dielectric constants and high transparency. Research findings indicated that the dielectric properties could be tuned by varying the content of the Bt‐BPZ monomer in the copolymer. The optimal formulation, a polyarylate containing 90% Bt-PZA, exhibited a dielectric constant as low as 2.14 at a frequency of 1 MHz. researchgate.net

Table 1: Dielectric Properties of Polyarylate (Bt-PZA91) Containing a this compound Derivative

| Property | Value | Test Frequency |

| Dielectric Constant (Dk) | 2.14 | 1 MHz |

In another study, copolymers were synthesized using a bisphenol containing both cyclohexyl and fluorene (B118485) structures. The systematic investigation into these copolymers, designated as PZAFC, revealed the effect of incorporating different structural units on the material's properties. The results showed that increasing the content of hexafluoroisopropyl structural units led to a gradual decrease in the dielectric constant. researchgate.net These copolymers maintained stable and low dielectric loss, alongside excellent thermal and mechanical properties. researchgate.net This research underscores the versatility of using this compound-type structures in combination with other functional groups to create specialized dielectric materials.

Table 2: Properties of PZAFC Copolymers

| Property | Range of Values | Test Frequency |

| Dielectric Constant (Dk) | 2.49 – 2.66 | 1 MHz |

| Dielectric Loss (Df) | 0.0029 – 0.0043 | 1 MHz |

| Glass Transition Temperature (Tg) | 167.4°C – 171.6°C | N/A |

| Tensile Strength | ≥ 69.37 MPa | N/A |

| Optical Transparency (@500 nm) | > 85% | N/A |

The consistent findings across different studies confirm that the incorporation of the this compound structure is a viable and effective method for developing advanced polymers with low dielectric constants. The ability to modify the core structure, such as by adding other bulky side groups, provides a pathway for fine-tuning the dielectric performance to meet the stringent requirements of modern electronic applications.

Vi. Analytical Methodologies for Characterization and Detection in Research Contexts

Spectroscopic Characterization

FTIR spectroscopy is a powerful technique used to identify the functional groups present in 4,4'-cyclohexylidenebisphenol. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key diagnostic peaks for 4,4'-cyclohexylidenebisphenol are associated with its phenolic hydroxyl groups, the aromatic rings, and the aliphatic cyclohexyl moiety.

The spectrum is typically characterized by a prominent broad absorption band in the high-frequency region due to the O-H stretching of the hydrogen-bonded phenolic groups. The region just below 3000 cm⁻¹ shows absorptions from the C-H stretching of the cyclohexane (B81311) ring, while the aromatic C-H stretches appear slightly above 3000 cm⁻¹. The aromatic nature of the compound is further confirmed by C=C stretching vibrations within the benzene (B151609) rings, which appear in the 1615–1450 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for 4,4'-Cyclohexylidenebisphenol

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O–H Stretch (Phenolic) | ~3300 (broad) | Indicates the presence of hydrogen-bonded hydroxyl groups. |

| C–H Stretch (Aromatic) | ~3100–3000 | Corresponds to the stretching of C-H bonds on the benzene rings. |

| C–H Stretch (Aliphatic) | ~2950–2850 | Arises from the C-H bonds of the cyclohexyl group. |

| C=C Stretch (Aromatic) | ~1610, 1510 | Confirms the presence of aromatic rings. |

| C–O Stretch (Phenolic) | ~1230 | Relates to the stretching of the carbon-oxygen bond of the phenol (B47542) group. |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation method (e.g., KBr disc, Nujol mull) and the instrument's resolution.

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-cyclohexylidenebisphenol displays distinct signals for the phenolic, aromatic, and aliphatic protons. The integration of these signals corresponds to the number of protons in each unique environment. A typical spectrum, for instance in a solvent like DMSO-d₆, will show a downfield signal for the acidic phenolic protons. The aromatic protons usually appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring system. The protons on the cyclohexyl ring produce more complex, overlapping multiplets in the upfield region of the spectrum.

Table 2: Typical ¹H NMR Chemical Shifts for 4,4'-Cyclohexylidenebisphenol in DMSO-d₆

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| Phenolic OH | ~9.11 | Singlet | 2H, Hydroxyl protons |

| Aromatic CH | ~7.04 | Doublet | 4H, Protons ortho to the cyclohexyl group |

| Aromatic CH | ~6.65 | Doublet | 4H, Protons meta to the cyclohexyl group |

| Aliphatic CH₂ | ~2.13 | Multiplet | 4H, Protons on cyclohexyl ring adjacent to the quaternary carbon |

| Aliphatic CH₂ | ~1.42 | Multiplet | 6H, Remaining protons on the cyclohexyl ring |

Source: Data adapted from ChemicalBook spectral data.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The spectrum shows signals for six distinct types of carbon atoms: four aromatic (two substituted, two proton-bearing), three aliphatic (one quaternary, two CH₂ groups), and the carbon bearing the hydroxyl group. The quaternary carbon of the cyclohexyl ring that is attached to the two phenyl groups is a key identifier in the aliphatic region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4,4'-Cyclohexylidenebisphenol

| Carbon Type | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| Aromatic C-OH | ~155 | Carbon attached to the hydroxyl group |

| Aromatic C-C(Cyclohexyl) | ~145 | Quaternary carbon attached to the cyclohexyl group |

| Aromatic CH | ~128 | Carbons ortho to the cyclohexyl group |

| Aromatic CH | ~115 | Carbons meta to the cyclohexyl group |

| Quaternary Aliphatic C | ~43 | Quaternary carbon of the cyclohexyl ring |

| Aliphatic CH₂ | ~37 | Carbons of the cyclohexyl ring adjacent to the quaternary carbon |

| Aliphatic CH₂ | ~26 | Carbons of the cyclohexyl ring beta to the quaternary carbon |

| Aliphatic CH₂ | ~23 | Carbon of the cyclohexyl ring gamma to the quaternary carbon |

Note: These are estimated chemical shifts based on typical values for similar chemical environments. Actual experimental values may vary based on solvent and experimental conditions.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. 4,4'-cyclohexylidenebisphenol contains two phenol chromophores. The benzene rings in these chromophores give rise to characteristic absorptions in the ultraviolet region, primarily due to π → π* electronic transitions.

For phenol, the primary absorption band (E2-band) occurs around 210 nm and a secondary, fine-structured band (B-band) appears at a longer wavelength, typically around 275 nm in a non-polar solvent. The presence of the alkyl cyclohexyl substituent on the phenol rings in 4,4'-cyclohexylidenebisphenol is expected to cause a slight bathochromic (red) shift of the secondary absorption band to a slightly longer wavelength, likely in the range of 275-280 nm. This technique is particularly useful for quantitative analysis due to the strong absorbance of the aromatic system.

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating 4,4'-cyclohexylidenebisphenol from reactants, solvents, and by-products, making them ideal for monitoring the progress of its synthesis.

GC-MS is a highly effective technique for monitoring the synthesis of 4,4'-cyclohexylidenebisphenol, which is often produced by the acid-catalyzed condensation of phenol with cyclohexanone (B45756). This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.